REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([O:7][C:8](=[O:11])[CH:9]=[CH2:10])C.[O:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1>>[C:8]([CH:9]1[CH2:10][CH:13]2[O:12][CH:16]1[CH:15]=[CH:14]2)([O:7][CH3:5])=[O:11] |f:0.1.2.3|
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Name
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|
Quantity
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4.5 g
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Type
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reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)=O
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
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O1C=CC=C1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
|
dissolved
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Type
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TEMPERATURE
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Details
|
during cooling to 20° to 25° C
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
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Type
|
CUSTOM
|
Details
|
is terminated
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Type
|
STIRRING
|
Details
|
by stirring for one hour at 25° C.
|
Duration
|
1 h
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Type
|
ADDITION
|
Details
|
30 g water is added
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Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DISTILLATION
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Details
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First, the non-converted furane and ethylacrylate is distilled off under a pressure of 10 Torr
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1C2C=CC(C1)O2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |